molecular formula C17H25NO2 B5749072 1-(Azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone

1-(Azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone

Cat. No.: B5749072
M. Wt: 275.4 g/mol
InChI Key: JRLPPMZXANASFN-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone is an organic compound that features a seven-membered azepane ring attached to an ethanone group, which is further connected to a 2,3,5-trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Ethanone Group: The ethanone group can be introduced via acylation reactions.

    Introduction of the Trimethylphenoxy Group: The final step involves the etherification of the ethanone intermediate with 2,3,5-trimethylphenol under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone: Similar structure with a six-membered piperidine ring.

    1-(Morpholin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone is unique due to the presence of the seven-membered azepane ring, which can impart different chemical and physical properties compared to its six-membered counterparts

Properties

IUPAC Name

1-(azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13-10-14(2)15(3)16(11-13)20-12-17(19)18-8-6-4-5-7-9-18/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLPPMZXANASFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)N2CCCCCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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